9,9'-Spirobi[fluoren]-2-amine
Description
9,9'-Spirobi[fluoren]-2-amine is a spiro-conjugated organic compound featuring two fluorene units connected via a central sp³-hybridized carbon atom, forming a rigid 90° orthogonal structure. This unique architecture endows the molecule with high thermal stability, excellent hole-transporting capabilities, and tunable optoelectronic properties. It is widely utilized in organic light-emitting diodes (OLEDs) as a host material, hole-transport layer (HTL), or donor moiety in thermally activated delayed fluorescence (TADF) emitters .
Key synthesis routes involve palladium-catalyzed cross-coupling reactions or Friedländer condensation, as demonstrated in the preparation of derivatives like N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) and carbazole-functionalized analogs . Its absorption and emission spectra typically span UV to visible regions (e.g., 225–375 nm absorption; 390–430 nm photoluminescence), with performance modulated by substituents .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDALUXSMNRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118951-68-1 | |
| Record name | 9,9'-Spirobi[9H-fluoren]-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-2-amine typically involves the reaction of 2-amino-9,9’-spirobifluorene with various reagents. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, a mixture of 2-amino-9,9’-spirobifluorene, a suitable aryl halide, and a palladium catalyst in the presence of a base such as potassium carbonate is heated under reflux conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[fluoren]-2-amine may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
9,9’-Spirobi[fluoren]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties
Mechanism of Action
The mechanism by which 9,9’-Spirobi[fluoren]-2-amine exerts its effects is primarily through its interaction with electronic systems. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. This is achieved through its high electron mobility and stability, which are crucial for the performance of electronic devices .
Comparison with Similar Compounds
The optoelectronic and thermal properties of 9,9'-spirobi[fluoren]-2-amine derivatives are highly sensitive to structural modifications. Below is a detailed comparison with structurally related compounds:
Structural and Thermal Stability Comparisons
Key Observations :
- Thermal Stability : The biphenyl-dimethylfluorene derivative exhibits a high Tg (140°C), making it superior to conventional HTLs like TAPC (Tg = 79°C) in OLED longevity .
- Functionality : Electron-donating groups (e.g., diphenylamine in SDPA) enhance hole mobility and TADF efficiency, while carbazole (CzFA) improves bipolar charge transport in phosphorescent devices .
Optoelectronic Performance
Key Observations :
- Emission Tuning: SDPA-APDC achieves deep-red emission (712 nm) via strong donor-acceptor interaction, critical for near-infrared (NIR) applications .
- Host-Guest Systems : CzFA’s bipolar nature (carbazole for hole transport, spirobifluorene for rigidity) enables high efficiency in red phosphorescent OLEDs, outperforming conventional hosts like CBP .
Comparative Advantages and Limitations
- This compound Derivatives :
- Analogous Non-Spiro Compounds (e.g., TAPC): Advantages: Simpler synthesis. Limitations: Lower Tg and thermal stability .
Biological Activity
9,9'-Spirobi[fluoren]-2-amine is a compound belonging to the class of spiro compounds characterized by its unique molecular structure, which includes a spiro linkage between two fluorenyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.33 g/mol. Its structure features a rigid fluorenyl core that enhances electronic delocalization, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.33 g/mol |
| Physical Appearance | White solid |
Anticancer Activity
Recent studies have indicated that derivatives of spiro compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines such as human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on structurally related compounds demonstrated their ability to induce cytotoxicity in A549 and MDA-MB-231 cell lines, showing IC50 values comparable to established chemotherapeutics like Taxol. The mode of action was further elucidated through fluorescence-activated cell sorting (FACS) analysis, indicating the involvement of specific apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Research indicates that certain derivatives possess significant activity against multidrug-resistant bacterial strains.
Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation into DNA : Similar compounds have been shown to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Compounds related to spirofluorene have been found to inhibit key enzymes such as dihydrofolate reductase, which is crucial in nucleotide synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
